molecular formula C26H33NO6 B4303459 cyclohexylmethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

cyclohexylmethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B4303459
M. Wt: 455.5 g/mol
InChI Key: BNLVSSXXHYZJNA-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core indole structure. Key reactions may include:

  • Friedel-Crafts Acylation: To introduce the 3-methyl-4-oxo group.

  • Mannich Reaction: To form the tetrahydroindole framework.

  • Esterification: To attach the cyclohexylmethyl group and the carboxylate moiety.

Industrial Production Methods: Industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially at the indole nitrogen or the phenyl ring.

  • Reduction: Reduction reactions might target the carbonyl groups within the structure.

  • Substitution: Substitution reactions could occur at various positions on the indole ring or the phenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized forms of the indole or phenyl ring.

  • Reduction Products: Reduced forms of the carbonyl groups.

  • Substitution Products: Substituted derivatives of the indole or phenyl ring.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its interactions with biological systems can be studied to understand its potential as a therapeutic agent.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, influencing their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

  • Indole-2-carboxylate derivatives: These compounds share the indole core structure.

  • Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group.

This comprehensive overview provides a detailed understanding of cyclohexylmethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development could unlock its full potential in various scientific and industrial fields.

Properties

IUPAC Name

cyclohexylmethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-15-23-19(27-24(15)26(29)33-14-16-8-6-5-7-9-16)10-17(11-20(23)28)18-12-21(30-2)25(32-4)22(13-18)31-3/h12-13,16-17,27H,5-11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLVSSXXHYZJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclohexylmethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
cyclohexylmethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
cyclohexylmethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
cyclohexylmethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
cyclohexylmethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
cyclohexylmethyl 3-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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